5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol
Overview
Description
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol (5-4BP-1-3CP-1H-I2T) is a sulfur-containing heterocyclic compound that belongs to the family of imidazole derivatives. It is a colorless solid with a molecular weight of 346.36 g/mol and a melting point of 165-166 °C. 5-4BP-1-3CP-1H-I2T is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Scientific Research Applications
Crystal Structure and Molecular Properties
- The structural analysis of compounds similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol has been a subject of interest in crystallography. These studies involve understanding the orientation of different phenyl rings relative to the imidazole ring and exploring intermolecular interactions within crystal structures (Mohamed et al., 2013).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the inhibitory activity of related compounds against specific target proteins, offering insights into potential applications in antimicrobial therapy (Sharma et al., 2018).
Synthesis Techniques
- Research on synthesizing benzimidazoles and related heterocyclic compounds from o-bromophenyl isocyanides, like those structurally related to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, provides insight into novel methods for creating such compounds (Lygin & Meijere, 2009).
Antimicrobial Applications
- The synthesis of novel imidazoles, including those structurally similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, has been explored for their potent antimicrobial properties, indicating potential applications in clinical medicine (Narwal et al., 2012).
Photophysical Studies
- Imidazole-based molecules, including those structurally akin to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, have been studied for their excited-state intramolecular proton transfer properties, revealing potential in photophysical applications (Somasundaram et al., 2018).
Corrosion Inhibition
- Research into the corrosion inhibition properties of benzimidazole derivatives, which are chemically related to 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol, has been conducted, showcasing their potential in protecting metals in acidic environments (Ammal et al., 2018).
properties
IUPAC Name |
4-(4-bromophenyl)-3-(3-chlorophenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2S/c16-11-6-4-10(5-7-11)14-9-18-15(20)19(14)13-3-1-2-12(17)8-13/h1-9H,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICODQVLYYGIAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CNC2=S)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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